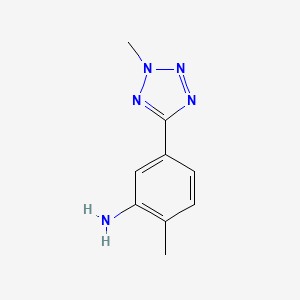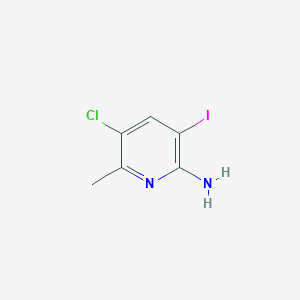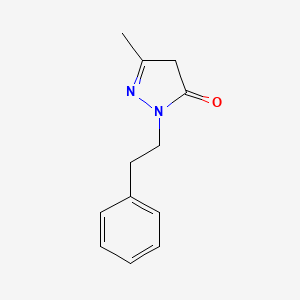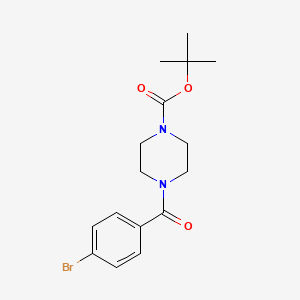
Palmitic acid-13C16
Übersicht
Beschreibung
Palmitic acid-13C16 is a 13C-labeled version of Palmitic acid . Palmitic acid is a long-chain saturated fatty acid commonly found in both animals and plants . It can induce the expression of glucose-regulated protein 78 (GRP78) and CCAAT/enhancer binding protein homologous protein (CHOP) in mouse granulosa cells .
Synthesis Analysis
Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .Molecular Structure Analysis
The molecular formula of this compound is 13C16H32O2 . The SMILES string representation is [13CH3][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2]13C=O .Physical And Chemical Properties Analysis
This compound is a solid substance with a molecular weight of 272.31 . The melting point is between 61-64 °C .Wissenschaftliche Forschungsanwendungen
Metabolic Studies and Disease Research Palmitic acid-13C16 has been used in various metabolic studies and disease research, including investigations into conditions like cystic fibrosis. For instance, the gastrointestinal handling of [1-13C]palmitic acid was examined in healthy children and cystic fibrosis patients, revealing that cystic fibrosis patients appear to absorb more of this saturated fatty acid than healthy children (Murphy et al., 1997). Moreover, the study of palmitic acid's chain shortening in human subjects on a high-fat diet highlights its metabolic implications (Clandinin et al., 1988).
Nutritional Studies and Diet Optimization this compound is utilized in nutritional studies to understand fat metabolism. For example, research has shown the differential gastrointestinal handling and metabolic disposal of dietary fatty acids in women, emphasizing the influence of chain length and unsaturation on the immediate metabolic disposal of these fatty acids (Jones et al., 1999). Similarly, the study of the gastrointestinal handling and metabolism of [1-13C]palmitic acid in healthy women provided insights into the variation of palmitic acid handling both within and between individuals (Murphy et al., 1995).
Respiratory and Nutritional Therapeutics Research involving this compound also extends to therapeutic applications. For instance, studies using 13C-labeled palmitic acid in breath tests for epileptic patients treated with valproic acid showcased the potential diagnostic utility of these tests in clinical practice (Arimoto et al., 1988). Furthermore, the application of 13C-labeled lipids in breath tests provided a trilogy of noninvasive tests to detect and differentiate the etiology of fat malabsorption in children, offering insights into pancreatic insufficiency and bile salt deficiency (Watkins et al., 1982).
Wirkmechanismus
Target of Action
Palmitic acid-13C16, a long-chain saturated fatty acid, is commonly found in both animals and plants . It primarily targets glucose-regulated protein 78 (GRP78) and CCAAT/enhancer binding protein homologous protein (CHOP) in mouse granulosa cells . These proteins play a crucial role in stress response and apoptosis, respectively .
Mode of Action
This compound interacts with its targets, GRP78 and CHOP, by inducing their expression . This interaction results in changes in the cellular stress response and apoptosis pathways, which can have significant effects on cell survival and function .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the fatty acid metabolism . It is involved in the synthesis and oxidation of fatty acids. This compound is also known to influence the endoplasmic reticulum stress response and apoptosis pathways through its interaction with GRP78 and CHOP . These pathways have downstream effects on cell survival, function, and death .
Result of Action
The molecular and cellular effects of this compound’s action include the induction of GRP78 and CHOP expression . This can lead to an increased stress response and apoptosis in cells, potentially influencing cell survival and function .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Palmitic acid-13C16 plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the process of protein palmitoylation, a critical post-translational modification that influences protein localization, stability, and interactions . The incorporation of the 13C isotope does not alter the chemical behavior of the molecule, making it an ideal tool for researchers studying lipid biochemistry under physiologically relevant conditions .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It can induce the expression of glucose-regulated protein 78 (GRP78) and CCAAT/enhancer binding protein homologous protein (CHOP) in mouse granulosa cells . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it induces cell apoptosis through the mitochondrial pathway, facilitated by the promotion of intracellular reactive oxygen species (ROS) generation .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and it can affect metabolic flux or metabolite levels . For instance, it is involved in the process of de novo lipogenesis (DNL), a metabolic pathway that synthesizes palmitic acid from acetyl-CoA .
Eigenschaften
IUPAC Name |
(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-13C16)hexadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCSVZSSVZVIGE-BZDICNBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13C](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584437 | |
| Record name | (~13~C_16_)Hexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56599-85-0 | |
| Record name | (~13~C_16_)Hexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Palmitic acid-13C16 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(Trifluoromethoxy)phenyl]benzoic acid](/img/structure/B1612522.png)










![5-Fluorobenzo[d]isoxazole](/img/structure/B1612540.png)
